molecular formula C8H11NO2 B11714730 N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine

N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine

Cat. No.: B11714730
M. Wt: 153.18 g/mol
InChI Key: XXDVCOUNHMBQLZ-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an ethylidene group linked to a hydroxylamine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3

InChI Key

XXDVCOUNHMBQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or ethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can yield amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted hydroxylamines and related compounds.

Scientific Research Applications

N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species within cells. This oxidative stress can result in cellular damage or apoptosis, making it a potential candidate for anticancer therapy. The specific pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
  • N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3,4-dimethoxyaniline
  • N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3-methoxyaniline

Uniqueness

N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the furan ring and the presence of the ethylidene hydroxylamine moiety This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds

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